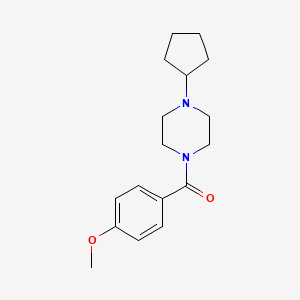

1-环戊基-4-(4-甲氧基苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-cyclopentyl-4-(4-methoxybenzoyl)piperazine" is a chemical compound belonging to the piperazine class, which is significant in pharmaceutical and medicinal chemistry. Piperazine derivatives have been extensively studied for their diverse pharmacological properties and molecular interactions.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions and condensation processes. For example, in a study by Patel and Park (2014), piperazine-based compounds were synthesized using accelerated N-formylation, indicating a typical approach in synthesizing such compounds (Patel & Park, 2014).

Molecular Structure Analysis

Piperazine derivatives, including those with a methoxybenzoyl group, often exhibit interesting molecular conformations. Chinthal et al. (2021) discussed the hydrogen-bonded assembly in similar compounds, highlighting the structural intricacies of these molecules (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine compounds can participate in various chemical reactions, forming complexes with other molecules. Studies like that of Kumara et al. (2017) and Faizi et al. (2016) provide insights into the chemical behavior and reactions of related piperazine derivatives (Kumara et al., 2017) (Faizi et al., 2016).

Physical Properties Analysis

The physical properties of piperazine compounds, such as melting points, solubility, and crystal structure, are crucial in understanding their behavior. The work of Harish et al. (2013) on similar compounds provides valuable information on these aspects (Harish et al., 2013).

科学研究应用

肿瘤学中的诊断和治疗应用

1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 是肿瘤学中治疗和诊断应用的候选先导药物。降低其亲脂性的努力已导致创造出具有极性官能团的新型类似物,旨在增强其在肿瘤成像和治疗中的效用。这些类似物已显示出对 σ 受体亚型的亲和力,对癌症治疗和正电子发射断层扫描 (PET) 放射性示踪剂具有潜在意义 (Abate 等人,2011).

多巴胺受体部分激动剂

包括 1-环戊基-4-(4-甲氧基苯甲酰)哌嗪衍生物在内的 1,4-二取代芳香哌嗪被胺能 G 蛋白偶联受体识别。这些化合物因其作为高亲和力多巴胺受体部分激动剂的潜力而受到探索。它们显示出有利于激活多巴胺 D2 受体的 G 蛋白而不是 β-arrestin 募集的希望,表明对神经精神疾病具有潜在的治疗益处 (Möller 等人,2017).

抗菌活性

已经合成并评估了新型的 1,2,4-三唑衍生物,包括衍生自 1-环戊基-4-(4-甲氧基苯甲酰)哌嗪的化合物,以了解其抗菌特性。这些化合物对各种微生物表现出中等到良好的活性,突出了它们作为开发新型抗菌剂的先导化合物的潜力 (Bektaş 等人,2010).

对癌细胞系的细胞毒性

一系列 1-(4-取代苯甲酰)-4-(4-氯苯甲基)哌嗪衍生物已显示出对各种癌细胞系表现出显着的细胞毒活性,包括肝癌、乳腺癌、结肠癌、胃癌和子宫内膜癌细胞。这些发现表明此类化合物在开发新的抗癌疗法中的潜在用途 (Yarim 等人,2012).

属性

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-8-6-14(7-9-16)17(20)19-12-10-18(11-13-19)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUYEDGOAIGQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)

![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)